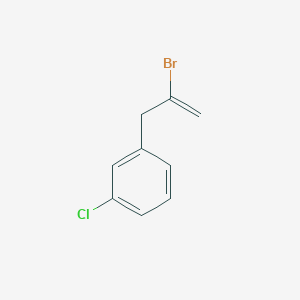

2-Bromo-3-(3-chlorophenyl)-1-propene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-bromoprop-2-enyl)-3-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrCl/c1-7(10)5-8-3-2-4-9(11)6-8/h2-4,6H,1,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAIYUYXNXPCPCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC1=CC(=CC=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373616 | |

| Record name | 2-BROMO-3-(3-CHLOROPHENYL)-1-PROPENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731772-06-8 | |

| Record name | 2-BROMO-3-(3-CHLOROPHENYL)-1-PROPENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromo-3-(3-chlorophenyl)-1-propene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of synthetic routes for the preparation of 2-Bromo-3-(3-chlorophenyl)-1-propene, a valuable intermediate in organic synthesis. The document details two primary methodologies: allylic bromination of a precursor and a Grignard reagent-based approach. Each method is presented with detailed experimental protocols, quantitative data, and visual diagrams to facilitate understanding and replication in a laboratory setting.

Synthetic Strategies

Two principal synthetic pathways for the target molecule have been identified and are detailed below.

Route A: Allylic Bromination of 3-(3-chlorophenyl)-1-propene

This route involves the selective bromination of the allylic position of 3-(3-chlorophenyl)-1-propene using N-Bromosuccinimide (NBS) as the bromine source. This reaction is typically initiated by light or a radical initiator and proceeds via a free-radical chain mechanism.[1][2] The resonance-stabilized allylic radical intermediate is a key feature of this reaction.[1]

Route B: Grignard Reaction with 2,3-Dibromopropene

This approach utilizes a Grignard reagent, specifically 3-chlorophenylmagnesium bromide, which is reacted with 2,3-dibromopropene. This method forms a new carbon-carbon bond and is based on a well-established protocol for the synthesis of similar aryl-substituted bromopropenes.[3]

Data Presentation

The following tables summarize the quantitative data associated with the key reaction steps in the synthesis of this compound and its precursors.

Table 1: Synthesis of Precursor 3-(3-chlorophenyl)-1-propene (for Route A)

| Parameter | Value | Reference |

| Starting Materials | 3-chlorobenzyl chloride, Magnesium, Allyl bromide | [4] |

| Reaction Type | Grignard Reaction | [4] |

| Solvent | Diethyl ether | [4] |

| Reaction Time | 2-4 hours | [4] |

| Temperature | Reflux | [4] |

| Yield | ~70-80% (estimated) | |

| Purification | Distillation |

Table 2: Synthesis of this compound via Allylic Bromination (Route A)

| Parameter | Value | Reference |

| Starting Material | 3-(3-chlorophenyl)-1-propene | |

| Reagent | N-Bromosuccinimide (NBS) | [1][2] |

| Initiator | AIBN or UV light | [1][2] |

| Solvent | Carbon tetrachloride (CCl4) | [1] |

| Reaction Time | 2-4 hours | |

| Temperature | Reflux (77 °C) | [1] |

| Yield | 60-70% (estimated) | [5] |

| Purification | Column chromatography |

Table 3: Synthesis of this compound via Grignard Reaction (Route B)

| Parameter | Value | Reference |

| Starting Materials | 1-bromo-3-chlorobenzene, Magnesium, 2,3-dibromopropene | [3] |

| Reaction Type | Grignard Reaction | [3] |

| Solvent | Dry diethyl ether | [3] |

| Reaction Time | 2-3 hours | [3] |

| Temperature | 0 °C to reflux | [3] |

| Yield | 60-65% | [3] |

| Purification | Vacuum distillation | [3] |

Experimental Protocols

Route A: Allylic Bromination

1. Synthesis of 3-(3-chlorophenyl)-1-propene (Precursor)

-

Materials: 3-chlorobenzyl chloride, magnesium turnings, allyl bromide, dry diethyl ether.

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Add a small volume of a solution of 3-chlorobenzyl chloride in dry diethyl ether to initiate the Grignard reaction.

-

Once the reaction begins, add the remaining 3-chlorobenzyl chloride solution dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour.

-

Cool the reaction mixture to 0 °C and add a solution of allyl bromide in dry diethyl ether dropwise.

-

After the addition, allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to yield 3-(3-chlorophenyl)-1-propene.

-

2. Allylic Bromination to Yield this compound

-

Materials: 3-(3-chlorophenyl)-1-propene, N-Bromosuccinimide (NBS), azobisisobutyronitrile (AIBN), carbon tetrachloride (CCl4).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(3-chlorophenyl)-1-propene in CCl4.[1]

-

Add NBS and a catalytic amount of AIBN to the solution.[1]

-

Heat the mixture to reflux and maintain for 2-4 hours. The reaction can be monitored by TLC.

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent by rotary evaporation.

-

Purify the resulting crude product by column chromatography on silica gel to obtain this compound.

-

Route B: Grignard Reaction

1. Preparation of 3-chlorophenylmagnesium bromide

-

Materials: 1-bromo-3-chlorobenzene, magnesium turnings, dry diethyl ether, iodine crystal (as initiator).

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings and a small crystal of iodine.

-

Add a solution of 1-bromo-3-chlorobenzene in dry diethyl ether dropwise. The disappearance of the iodine color indicates the initiation of the reaction.

-

Continue the dropwise addition at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

-

2. Synthesis of this compound

-

Materials: 3-chlorophenylmagnesium bromide solution, 2,3-dibromopropene, dry diethyl ether, 36% hydrochloric acid.

-

Procedure:

-

In a three-necked flask fitted with a mechanical stirrer, a reflux condenser, and an addition funnel, place a solution of 2,3-dibromopropene in dry diethyl ether.[3]

-

Cool the flask to 0 °C in an ice-acetone bath.[3]

-

Add the prepared 3-chlorophenylmagnesium bromide solution dropwise from the addition funnel at a rate that keeps the internal temperature below 15 °C.[3]

-

After the addition is complete (approximately 1 hour), remove the cooling bath and replace it with a heating mantle.[3]

-

Gently reflux the mixture for 2 hours.[3]

-

Cool the flask again in an ice bath and quench the reaction by the dropwise addition of a solution of 36% hydrochloric acid in water.[3]

-

Transfer the contents to a separatory funnel, separate the ether layer, and dry it over anhydrous sodium sulfate.[3]

-

Remove the ether by distillation.

-

Purify the residue by vacuum distillation to yield this compound.[3]

-

Mandatory Visualizations

Caption: Reaction mechanism for allylic bromination.

Caption: Synthetic pathway via Grignard reaction.

Caption: Comparative experimental workflows.

References

An In-depth Technical Guide to the Chemical Properties of 2-Bromo-3-(3-chlorophenyl)-1-propene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 2-Bromo-3-(3-chlorophenyl)-1-propene. Due to the limited availability of experimental data for this specific compound, this guide combines documented information for structurally related molecules with predicted data to offer a thorough profile. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, providing foundational knowledge for further investigation and application of this compound.

Chemical Identity and Physical Properties

This compound is a halogenated derivative of phenylpropene. Its core structure consists of a propene backbone with a bromine atom at the second carbon, and a 3-chlorophenyl group attached to the third carbon.

Table 1: General and Predicted Physical Properties

| Property | Value | Source |

| CAS Number | 731772-06-8 | [1] |

| Molecular Formula | C₉H₈BrCl | [1] |

| Molecular Weight | 231.51 g/mol | [1] |

| Appearance | Predicted: Colorless to light yellow liquid | N/A |

| Boiling Point | Predicted: ~250-270 °C at 760 mmHg | N/A |

| Melting Point | Not available | N/A |

| Density | Predicted: ~1.45-1.55 g/cm³ | N/A |

| Solubility | Predicted: Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone); Insoluble in water. | N/A |

Spectroscopic Data (Predicted)

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.20-7.40 | m | 4H | Ar-H |

| ~5.60 | s | 1H | =CH ₂ (geminal) |

| ~5.40 | s | 1H | =CH ₂ (geminal) |

| ~3.70 | s | 2H | -CH ₂-Ar |

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~138 | C -Cl (aromatic) |

| ~135 | Quaternary C (aromatic) |

| ~130 | Aromatic C H |

| ~128 | Aromatic C H |

| ~127 | Aromatic C H |

| ~126 | Aromatic C H |

| ~125 | =C H₂ |

| ~120 | C -Br |

| ~40 | -C H₂-Ar |

Table 4: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~3050-3100 | C-H stretch (aromatic and vinyl) |

| ~1640 | C=C stretch (alkene) |

| ~1580, 1480 | C=C stretch (aromatic) |

| ~1080 | C-Cl stretch (aromatic) |

| ~600-700 | C-Br stretch |

Experimental Protocols for Synthesis

Two plausible synthetic routes for this compound are presented below. These are based on established organic chemistry reactions for similar molecules.

Synthesis via Grignard Reaction

This method is adapted from the synthesis of 2-Bromo-3-phenyl-1-propene.[2]

Experimental Workflow:

Caption: Grignard-based synthesis workflow.

Detailed Methodology:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings (1.2 eq). Cover the magnesium with anhydrous tetrahydrofuran (THF). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromo-3-chlorobenzene (1.0 eq) in anhydrous THF via the dropping funnel. Maintain a gentle reflux until all the magnesium has reacted. Cool the resulting Grignard reagent solution to room temperature.

-

Coupling Reaction: In a separate flask, dissolve 2,3-dibromopropene (1.1 eq) in anhydrous diethyl ether and cool the solution to 0 °C in an ice bath. Slowly add the prepared 3-chlorophenylmagnesium bromide solution to the 2,3-dibromopropene solution with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Work-up and Purification: Cool the reaction mixture again to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution, followed by 1 M hydrochloric acid. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final product.

Synthesis via Allylic Bromination

This method utilizes N-bromosuccinimide (NBS) for the selective bromination of the allylic position.[3][4][5]

Experimental Workflow:

Caption: Allylic bromination synthesis workflow.

Detailed Methodology:

-

Reaction Setup: To a solution of 3-(3-chlorophenyl)-1-propene (1.0 eq) in carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Reaction: Heat the mixture to reflux and irradiate with a UV lamp or a high-intensity incandescent light to initiate the reaction. Monitor the reaction progress by TLC or GC. The reaction is typically complete when the denser NBS is consumed and the lighter succinimide floats on top of the solvent.

-

Work-up: Cool the reaction mixture to room temperature and filter to remove the succinimide by-product. Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound has been reported, structurally similar compounds, such as cinnamaldehyde and its derivatives, have been shown to exhibit cytotoxic effects against various cancer cell lines.[6] The proposed mechanism often involves the induction of oxidative stress, leading to apoptosis.

Hypothesized Signaling Pathway for Cytotoxicity:

Based on the activity of related compounds, it is plausible that this compound could induce cytotoxicity through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of apoptotic pathways.

Caption: Hypothetical ROS-mediated apoptotic pathway.

This proposed pathway suggests that the compound could be a pro-oxidant, disrupting the cellular redox balance and initiating a cascade of events that culminate in programmed cell death. This makes it a compound of interest for further investigation in cancer research.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. However, based on its structure as an allylic bromide, it should be handled with caution as it is likely to be a lachrymator and a skin and respiratory tract irritant.

General Safety Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

Store in a cool, dry, and dark place in a tightly sealed container.

Conclusion

This compound is a halogenated organic compound with potential applications in organic synthesis and medicinal chemistry. While experimental data for this specific molecule is scarce, this guide provides a comprehensive overview based on predicted properties and data from structurally similar compounds. The proposed synthetic routes offer a practical starting point for its preparation, and the hypothesized biological activity suggests a potential avenue for future research, particularly in the context of anticancer drug discovery. Researchers are advised to proceed with caution, verifying the predicted data through experimentation and adhering to strict safety protocols when handling this compound.

References

- 1. Studies on trans-cinnamaldehyde II: Mechanisms of cytotoxicity in rat isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of 2-Bromo-3-(3-chlorophenyl)-1-propene

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the known physical properties of the organic compound 2-Bromo-3-(3-chlorophenyl)-1-propene. It includes a summary of its key physical data, detailed experimental protocols for the determination of these properties, and a workflow diagram to guide the experimental process.

Compound Profile: this compound

This compound is a halogenated aromatic compound. Its structure features a benzene ring substituted with a chlorine atom and a bromo-substituted propene group.

Molecular Structure:

Physical Properties

The following table summarizes the key physical and chemical properties of this compound.[1][2]

| Property | Value |

| CAS Number | 731772-06-8 |

| Molecular Formula | C₉H₈BrCl[1][2] |

| Molecular Weight | 231.51 g/mol [1] |

| Monoisotopic Mass | 229.94979 u |

| Appearance | Not explicitly available; likely a liquid or low-melting solid at room temperature. |

| Melting Point | Data not readily available. |

| Boiling Point | Data not readily available. |

| Density | Data not readily available. |

| Solubility | Expected to be soluble in nonpolar organic solvents and insoluble in water.[3][4] |

| Rotatable Bond Count | 2 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 0 |

Experimental Protocols for Physical Property Determination

The following are generalized experimental protocols for determining the primary physical properties of an organic compound like this compound.

3.1. Determination of Melting Point [3][5]

The melting point is the temperature at which a substance transitions from a solid to a liquid state.[6] It is often recorded as a range.

-

Apparatus: Mel-Temp apparatus or similar melting point apparatus, capillary tubes, thermometer.

-

Procedure:

-

A small, finely powdered sample of the compound is packed into a capillary tube to a depth of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (initially rapid, then 1-2 °C per minute near the expected melting point).

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

-

3.2. Determination of Boiling Point [5]

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

-

Apparatus: Small-scale distillation apparatus (round-bottom flask, condenser, receiving flask, thermometer), heating mantle.

-

Procedure:

-

A small volume (e.g., 5-10 mL) of the liquid sample is placed in the round-bottom flask with a boiling chip.

-

The distillation apparatus is assembled. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

The liquid is heated gently.

-

As the liquid boils and the vapor condenses, the temperature reading on the thermometer will stabilize. This stable temperature is the boiling point of the liquid.

-

3.3. Determination of Density [4]

Density is the mass per unit volume of a substance.

-

Apparatus: Pycnometer or a graduated cylinder and an analytical balance.

-

Procedure (using a graduated cylinder):

-

An empty, dry graduated cylinder is weighed on an analytical balance.

-

A known volume of the liquid sample (e.g., 5.00 mL) is carefully added to the graduated cylinder.

-

The graduated cylinder containing the liquid is reweighed.

-

The density is calculated by dividing the mass of the liquid (final weight - initial weight) by the volume of the liquid.

-

3.4. Determination of Solubility [3][4]

Solubility is the ability of a solute to dissolve in a solvent to form a homogeneous solution. The principle of "like dissolves like" is a general guide.[6]

-

Apparatus: Test tubes, vortex mixer (optional).

-

Procedure:

-

A small amount of the compound (e.g., 10 mg) is placed in a test tube.

-

A small volume of a solvent (e.g., 1 mL) is added.

-

The mixture is agitated (e.g., by flicking the test tube or using a vortex mixer) for a minute.

-

The mixture is observed to see if the solid has dissolved completely.

-

This process is repeated with a range of solvents of varying polarities (e.g., water, ethanol, dichloromethane, hexane) to determine the solubility profile.

-

Visualized Experimental Workflow

The following diagram illustrates a logical workflow for the determination of the physical properties of an unknown organic compound.

References

An In-depth Technical Guide to 2-Bromo-3-(3-chlorophenyl)-1-propene (CAS 731772-06-8)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information available in the public domain regarding "2-Bromo-3-(3-chlorophenyl)-1-propene" (CAS 731772-06-8) is limited. This guide synthesizes the available data and provides a framework for potential research and development activities. Currently, there is no detailed information on its biological activity or involvement in specific signaling pathways.

Chemical and Physical Properties

This section summarizes the known chemical and physical properties of this compound. The lack of experimentally determined data in many categories highlights the need for further characterization of this compound.

| Property | Value | Source |

| CAS Number | 731772-06-8 | [1] |

| Molecular Formula | C₉H₈BrCl | [1] |

| Molecular Weight | 231.51 g/mol | [1] |

| Synonyms | 1-(2-Bromoallyl)-3-chlorobenzene, 3-(2-Bromoprop-2-en-1-yl)chlorobenzene | [1] |

| Canonical SMILES | C=C(Br)CC1=CC(=CC=C1)Cl | [1] |

| InChI Key | JAIYUYXNXPCPCT-UHFFFAOYSA-N | [1] |

| Appearance | Not available | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Not available | |

| XLogP3-AA | 3.7 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 0 | [1] |

| Rotatable Bond Count | 2 | [1] |

Synthesis and Experimental Protocols

General Synthetic Approach: Halogenation of Allenes

A patented method describes the synthesis of 2-bromo-3-chloro-propene by reacting allene with a mixture of chlorine and bromine in an inert solvent. This suggests a plausible synthetic route for this compound could involve the reaction of 3-(3-chlorophenyl)propyne with an appropriate brominating agent.

Hypothetical Experimental Workflow:

Caption: Hypothetical workflow for the synthesis of this compound.

Note: This is a generalized and hypothetical protocol. The actual reaction conditions, including the choice of brominating agent, solvent, temperature, and reaction time, would need to be optimized.

Potential Applications in Drug Development

While there is no direct evidence of this compound being used in drug development, its structural motifs suggest potential areas of investigation. Halogenated organic compounds are prevalent in many pharmaceuticals and can influence properties such as lipophilicity, metabolic stability, and binding affinity to biological targets.

The propenyl group can act as a reactive handle for further chemical modifications, allowing for the synthesis of a library of derivatives for screening.

Logical Relationship for Drug Discovery Screening:

Caption: A logical workflow for evaluating the compound in a drug discovery program.

Signaling Pathways and Mechanism of Action

There is currently no information available in the scientific literature regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound.

For researchers interested in investigating the biological effects of this compound, a general workflow for target identification and pathway analysis is suggested below.

Experimental Workflow for Biological Characterization:

Caption: A general experimental workflow to investigate the biological activity of the compound.

Conclusion and Future Directions

This compound is a chemical entity for which there is a significant lack of publicly available technical data. The information presented in this guide is based on limited sources and provides a starting point for researchers. Future work should focus on:

-

Complete Chemical and Physical Characterization: Determination of melting point, boiling point, solubility, and acquisition of detailed spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

-

Development of a Robust Synthetic Protocol: Optimization of a reliable and scalable synthesis method.

-

Biological Screening: Evaluation of the compound in a broad range of biological assays to identify any potential therapeutic applications.

-

Mechanism of Action Studies: If biological activity is identified, further studies will be required to elucidate its mechanism of action and the signaling pathways involved.

This technical guide serves as a foundational document to encourage and guide further research into the properties and potential applications of this compound.

References

An In-depth Technical Guide to 2-Bromo-3-(3-chlorophenyl)-1-propene

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Bromo-3-(3-chlorophenyl)-1-propene, a halogenated organic compound. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

IUPAC Nomenclature and Chemical Structure

The systematic IUPAC name for the compound is This compound . The naming convention is derived from the following structural features:

-

Parent Chain : The longest carbon chain containing the double bond is a three-carbon chain, hence "propene".

-

Numbering : The carbon chain is numbered to assign the lowest possible locant to the double bond, which is at position 1 ("-1-propene").

-

Substituents : A bromine atom is attached to the second carbon, designated as "2-Bromo". A 3-chlorophenyl group is attached to the third carbon, denoted as "3-(3-chlorophenyl)".

-

Alphabetical Order : The substituents are listed in alphabetical order (Bromo before chlorophenyl).

Below is a diagram illustrating the logical relationship for the IUPAC nomenclature.

Caption: IUPAC Naming Logic for the Compound.

Chemical and Physical Properties

Quantitative data for this compound is summarized in the table below.[1]

| Property | Value |

| CAS Number | 731772-06-8 |

| Molecular Formula | C₉H₈BrCl |

| Molecular Weight | 231.51 g/mol |

| Canonical SMILES | C=C(Br)CC1=CC=CC(=C1)Cl |

| InChI Key | JAIYUYXNXPCPCT-UHFFFAOYSA-N |

| Property (for 2-Bromo-1-(3-chlorophenyl)propan-1-one) | Value |

| CAS Number | 34911-51-8 |

| Molecular Formula | C₉H₈BrClO |

| Molecular Weight | 247.52 g/mol |

| Boiling Point | 148-148.5 °C at 9 Torr |

| Flash Point | 132.2 °C |

| Density | 1.5316 g/cm³ at 20 °C |

Synthesis Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in the surveyed scientific literature. However, a plausible synthetic route can be proposed based on established organic chemistry reactions. A likely method would involve the allylic bromination of 3-(3-chlorophenyl)-1-propene using a reagent such as N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or UV light).

Below is a conceptual workflow for this proposed synthesis.

Caption: Proposed Synthesis Workflow.

Applications in Drug Development and Biological Activity

Currently, there is no specific information in the reviewed literature detailing the biological activity or applications in drug development for this compound.

However, halogenated organic compounds, particularly those containing bromine and chlorine, are of significant interest in medicinal chemistry and drug discovery.[2] The inclusion of halogen atoms can modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.

Many marine natural products containing halogens have demonstrated a wide range of biological activities, including antibacterial, antifungal, antiviral, and antitumor effects.[2] Furthermore, synthetic bromophenol derivatives have been investigated for their antioxidant and anticancer properties.[3] The structural motifs present in this compound, namely the bromo-alkene and the chlorophenyl group, make it a candidate for further investigation as a potential scaffold or intermediate in the synthesis of more complex, biologically active molecules. The development of novel synthetic methodologies, such as those in flow chemistry, may facilitate the production and evaluation of such halogenated compounds for pharmaceutical applications.[4]

References

- 1. Page loading... [wap.guidechem.com]

- 2. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Spectral Data Analysis of 2-Bromo-3-(3-chlorophenyl)-1-propene: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the spectral characterization of the synthetic intermediate, 2-Bromo-3-(3-chlorophenyl)-1-propene. Due to the limited availability of public domain spectral data for this specific compound, this document outlines the expected spectral characteristics based on analogous structures and fundamental principles of spectroscopic techniques. It also provides standardized experimental protocols for acquiring such data, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The aim is to equip researchers with the necessary theoretical and practical framework to identify and characterize this molecule.

Introduction

This compound (C₉H₈BrCl) is a halogenated organic compound with potential applications as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents.[1] Its structure, featuring a bromo-substituted alkene and a chlorinated phenyl ring, presents a unique combination of functional groups that can be elucidated through various spectroscopic methods. This guide provides a detailed overview of the anticipated spectral data and the methodologies for their acquisition.

Predicted Spectral Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the vinylic, benzylic, and aromatic protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2 - 7.4 | Multiplet | 4H | Ar-H |

| ~ 5.6 - 5.8 | Singlet/Doublet | 1H | =CH ₂ (geminal to Br) |

| ~ 5.4 - 5.6 | Singlet/Doublet | 1H | =CH ₂ (geminal to Br) |

| ~ 3.6 - 3.8 | Singlet | 2H | -CH ₂-Ar |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 138 - 140 | C -Cl (Aromatic) |

| ~ 125 - 135 | Aromatic C H |

| ~ 128 - 130 | Quaternary Aromatic C |

| ~ 125 | =C Br |

| ~ 120 | =C H₂ |

| ~ 40 | -C H₂-Ar |

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak and characteristic isotopic patterns due to the presence of bromine and chlorine.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Assignment | Notes |

| ~ 230/232/234 | [M]⁺ | Isotopic pattern for Br and Cl |

| ~ 151/153 | [M - Br]⁺ | Loss of bromine radical |

| ~ 125 | [C₉H₈Cl]⁺ | |

| ~ 115 | [C₉H₈]⁺ | Loss of chlorine |

Infrared (IR) Spectroscopy

The IR spectrum will indicate the presence of key functional groups.

Table 4: Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~ 3100 - 3000 | C-H stretch (Aromatic and Vinylic) |

| ~ 1640 | C=C stretch (Alkene) |

| ~ 1600, 1475 | C=C stretch (Aromatic) |

| ~ 1100 - 1000 | C-Cl stretch |

| ~ 600 - 500 | C-Br stretch |

Experimental Protocols

To obtain definitive spectral data for this compound, the following experimental procedures are recommended.

Synthesis

A potential synthetic route involves the reaction of 3-chlorobenzyl bromide with a suitable propargyl precursor followed by bromination. A generalized procedure based on similar syntheses is as follows:

-

Preparation of 1-(3-chlorophenyl)prop-2-yn-1-ol: 3-Chlorobenzaldehyde is reacted with ethynylmagnesium bromide in anhydrous THF under an inert atmosphere.

-

Reduction to 1-(3-chlorophenyl)prop-2-en-1-ol: The resulting alcohol is selectively reduced using a suitable reagent like LiAlH₄.

-

Bromination: The allylic alcohol is then converted to the corresponding bromide, this compound, using a brominating agent such as PBr₃ or HBr.

Note: This is a generalized protocol and would require optimization for this specific substrate.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Infrared Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl, KBr) or using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Workflow for Spectral Analysis

The logical flow for the acquisition and analysis of spectral data for this compound is illustrated in the following diagram.

Caption: Workflow for the synthesis, spectral data acquisition, and analysis of this compound.

Conclusion

While experimental spectral data for this compound is not currently widespread, this guide provides a robust framework for its prediction, acquisition, and interpretation. The outlined protocols and expected spectral characteristics will aid researchers in the unambiguous identification and characterization of this compound, facilitating its use in further synthetic applications and drug discovery endeavors. The combined application of NMR, MS, and IR spectroscopy is crucial for a comprehensive structural elucidation.

References

"reactivity of allylic bromides in organic synthesis"

An In-depth Technical Guide to the Reactivity of Allylic Bromides in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allylic bromides are a class of highly reactive and versatile organic compounds that serve as pivotal intermediates in a multitude of synthetic transformations. Their unique electronic structure, characterized by a bromine atom attached to an sp³-hybridized carbon adjacent to a carbon-carbon double bond, imparts enhanced reactivity compared to their saturated alkyl bromide counterparts. This heightened reactivity is primarily attributed to the ability of the adjacent π-system to stabilize intermediates, such as carbocations and radicals, through resonance. This guide provides a comprehensive examination of the factors governing the reactivity of allylic bromides, detailing their participation in nucleophilic substitution, radical-mediated reactions, organometallic preparations, and palladium-catalyzed cross-coupling reactions. Quantitative data on reaction rates and product distributions are summarized, and detailed experimental protocols for key transformations are provided to facilitate practical application in research and development settings.

Core Concepts of Allylic Bromide Reactivity

The enhanced reactivity of allylic bromides stems from the electronic influence of the adjacent double bond. This manifests in two primary ways:

-

Stabilization of Cationic Intermediates: In nucleophilic substitution reactions proceeding through an Sₙ1 mechanism, the departure of the bromide leaving group generates an allylic carbocation. This carbocation is significantly stabilized by resonance, which delocalizes the positive charge over two carbon atoms. This delocalization lowers the activation energy for carbocation formation, accelerating the reaction rate compared to simple alkyl halides.[1][2]

-

Stabilization of Radical Intermediates: In radical reactions, homolytic cleavage of the allylic C-H bond (for synthesis) or C-Br bond results in a resonance-stabilized allylic radical.[3] This stability is the driving force for the selectivity of reactions such as allylic bromination using N-Bromosuccinimide (NBS).[4]

This inherent stability of intermediates dictates the primary reaction pathways available to allylic bromides.

Key Synthetic Transformations

Nucleophilic Substitution Reactions (Sₙ1, Sₙ2, and Allylic Rearrangement)

Allylic bromides readily undergo nucleophilic substitution reactions. The operative mechanism is highly dependent on the substrate structure, nucleophile strength, and solvent polarity.[5]

-

Sₙ2 and Sₙ2' Pathways: Primary, unhindered allylic bromides react rapidly via the Sₙ2 mechanism. The rate is significantly faster than for analogous saturated alkyl bromides due to electronic factors that lower the energy of the transition state.[6] When a strong nucleophile is used, it can attack at the γ-carbon (the carbon at the other end of the double bond) in a concerted Sₙ2' mechanism, which results in an "allylic rearrangement" where the double bond shifts position.[7][8]

-

Sₙ1 and Sₙ1' Pathways: Secondary and tertiary allylic bromides, or primary ones under solvolytic conditions (weak nucleophile, polar protic solvent), favor the Sₙ1 pathway.[2] The reaction proceeds through the resonance-stabilized allylic carbocation. Because the nucleophile can attack either of the two carbons sharing the positive charge, a mixture of products is often formed: the direct substitution product (Sₙ1) and the rearranged product (Sₙ1').[7][9][10]

Radical-Mediated Allylic Bromination (Wohl-Ziegler Reaction)

The most common method for synthesizing allylic bromides is the Wohl-Ziegler reaction, which uses N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or peroxides).[4][11] The key to this reaction's success is that NBS provides a low, constant concentration of molecular bromine (Br₂).[3] This low concentration favors the radical substitution pathway over the competing electrophilic addition of bromine across the double bond.[11]

The mechanism involves a radical chain reaction:

-

Initiation: Homolytic cleavage of the N-Br bond or a Br-Br bond to form a bromine radical.

-

Propagation: a. The bromine radical abstracts a hydrogen atom from the allylic position to form HBr and a resonance-stabilized allylic radical. b. The allylic radical reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to form the allylic bromide product and a new bromine radical, which continues the chain.

Organometallic Chemistry

Allylic bromides are valuable precursors for organometallic reagents.

-

Grignard and Barbier Reactions: They react with magnesium or zinc to form allylic Grignard or organozinc reagents, respectively. These are potent nucleophiles used to form C-C bonds, most notably in the synthesis of homoallylic alcohols via reaction with aldehydes and ketones.[12]

-

Organocuprates: Allylic bromides react with organocuprates, typically favoring an Sₙ2' pathway, which allows for conjugate addition with allylic transposition.[13] The regioselectivity can be influenced by the specific cuprate reagent and reaction conditions.[14]

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between sp²-hybridized carbons. Allylic bromides can participate as the electrophilic partner, coupling with aryl or vinyl boronic acids in the presence of a palladium catalyst and a base.[15][16][17] This reaction is fundamental to the synthesis of complex molecules, including many pharmaceuticals.

The catalytic cycle involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the allylic bromide, forming a π-allyl-Pd(II) complex. This step proceeds with inversion of configuration.[18]

-

Transmetalation: The organic group from the activated organoboron reagent is transferred to the palladium center, displacing the bromide.[17]

-

Reductive Elimination: The two organic fragments couple and are eliminated from the palladium center, forming the final product and regenerating the Pd(0) catalyst.

Quantitative Analysis of Reactivity

The following tables summarize quantitative data regarding the reactivity and selectivity of allylic bromides in various reactions.

Table 1: Relative Rates of Nucleophilic Substitution

| Substrate | Reaction Type | Relative Rate (approx.) | Reference |

|---|---|---|---|

| Propyl Bromide | Sₙ2 with I⁻ | 1 | [1] |

| Allyl Bromide | Sₙ2 with I⁻ | ~70-100 | [6] |

| t-Butyl Bromide | Sₙ1 solvolysis | 1 | [19] |

| 1,1-Dimethylallyl Bromide (tert-allylic) | Sₙ1 solvolysis | ~10⁵ |[2] |

Table 2: Product Ratios in Nucleophilic Substitution of Substituted Allylic Halides

| Substrate | Conditions | Direct (Sₙ) Product | Rearranged (Sₙ') Product | Reference |

|---|---|---|---|---|

| 1-Chloro-2-butene | NaOH, H₂O | 2-Buten-1-ol (minor) | 3-Buten-2-ol (major) | [7] |

| 1-Chloro-3-methyl-2-butene | NaOH, H₂O | 3-Methyl-2-buten-1-ol (15%) | 2-Methyl-3-buten-2-ol (85%) |[7][8] |

Table 3: Regioselectivity in the Allylic Bromination of Unsymmetrical Alkenes with NBS

| Substrate | Product 1 (Yield) | Product 2 (Yield) | Reference |

|---|---|---|---|

| trans-2-Hexene | 4-Bromo-2-hexene (50%) | 2-Bromo-3-hexene (32%) | [20] |

| 1-Hexene | 3-Bromo-1-hexene (10%) | 1-Bromo-2-hexene (56%) |[20] |

Table 4: Representative Yields for Suzuki-Miyaura Cross-Coupling

| Allylic Partner | Boronic Acid | Catalyst System | Yield | Reference |

|---|---|---|---|---|

| Cinnamyl Acetate | Phenylboronic acid | Pd(OAc)₂, Hydrazone ligand, K₂CO₃ | 96% | [21] |

| Allyl Acetate | 4-Methoxyphenylboronic acid | Pd(OAc)₂, Hydrazone ligand, K₂CO₃ | 92% | [21] |

| Allyl Bromide | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Good to Excellent | [22] |

| Geranyl Bromide | 4-Chlorophenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 95% |[18][22] |

Experimental Protocols

Protocol 1: Allylic Bromination of an Alkene using N-Bromosuccinimide (NBS)

This protocol is adapted from the bromination of trans-2-hexene.[20]

-

Materials: trans-2-Hexene, N-Bromosuccinimide (recrystallized), Cyclohexane (solvent), 60W lamp (or AIBN as initiator), round-bottom flask, reflux condenser.

-

Procedure:

-

To a 5 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add trans-2-hexene (0.5 mL).

-

Add cyclohexane (3.0 mL) as the solvent.

-

Add N-Bromosuccinimide (NBS) (0.48 g, 1.5 equivalents).

-

Irradiate the flask with a 60W lamp and heat the mixture to a gentle reflux.

-

Maintain reflux for 1-2 hours or until the denser NBS has been consumed and replaced by the less dense succinimide byproduct, which will float.

-

Cool the reaction mixture to room temperature.

-

Remove the solid succinimide by vacuum filtration.

-

The filtrate contains the product mixture (e.g., 4-bromo-2-hexene and 2-bromo-3-hexene). The solvent can be removed by rotary evaporation, and the product purified by distillation or chromatography if necessary.

-

Protocol 2: Williamson Ether Synthesis with Allyl Bromide

This protocol describes the O-alkylation of a phenol.[23]

-

Materials: A phenol derivative (1 eq.), Potassium Carbonate (K₂CO₃, 2 eq.), Allyl Bromide (1.1-1.5 eq.), Acetonitrile (solvent), round-bottom flask.

-

Procedure:

-

Charge a round-bottom flask with the phenol (1 eq.), K₂CO₃ (2 eq.), and acetonitrile (15 volumes, e.g., 15 mL per gram of phenol).

-

Stir the suspension at room temperature.

-

Add allyl bromide (1.1-1.5 eq.) to the mixture.

-

Stir the reaction at room temperature for 6-12 hours. Monitor the reaction progress by TLC. If the reaction is slow, it can be gently heated (e.g., to 50-60 °C).

-

Upon completion, cool the mixture and filter to remove the inorganic salts.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude allyl ether.

-

Purify the product by column chromatography.

-

Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Coupling

This is a representative protocol for coupling an aryl bromide with an allyl boronic ester (or vice versa).[16]

-

Materials: Aryl bromide (1 eq.), Allylboronic acid pinacol ester (1.2 eq.), Pd(PPh₃)₄ (2-5 mol%), Sodium Carbonate (Na₂CO₃, 2 eq.), Toluene and Water (e.g., 4:1 mixture).

-

Procedure:

-

To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1 eq.), allylboronic acid pinacol ester (1.2 eq.), Na₂CO₃ (2 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

-

Add the degassed solvent system (e.g., Toluene/Water 4:1).

-

Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours. Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

-

Wash the mixture with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Conclusion

Allylic bromides are indispensable tools in modern organic synthesis, offering a gateway to a wide range of molecular architectures. Their reactivity is a direct consequence of the stabilizing influence of the adjacent π-bond on cationic and radical intermediates. This unique property allows them to participate in a diverse array of transformations, including rapid nucleophilic substitutions (with and without rearrangement), selective radical brominations, and versatile palladium-catalyzed cross-coupling reactions. A thorough understanding of the factors that control the outcomes of these reactions—substrate structure, reagent choice, and solvent effects—is critical for leveraging the full synthetic potential of allylic bromides in the development of pharmaceuticals and other advanced materials.

References

- 1. quora.com [quora.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 4. nbinno.com [nbinno.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. Allylic rearrangement - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Preparation of sigma- and pi-allylcopper(III) intermediates in SN2 and SN2' reactions of organocuprate(I) reagents with allylic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Factors influencing the regioselectivity of reactions involving organocuprate reagents and allyl acylates: synthesis of some phenylthioprostanoids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. Yoneda Labs [yonedalabs.com]

- 17. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 19. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]

- 20. openriver.winona.edu [openriver.winona.edu]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. organic-synthesis.com [organic-synthesis.com]

An In-depth Technical Guide to the Electrophilic Addition Reactions of 2-Bromo-3-(3-chlorophenyl)-1-propene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and expected outcomes of electrophilic addition reactions involving 2-Bromo-3-(3-chlorophenyl)-1-propene. Due to the specificity of this substrate, this document extrapolates from well-established reaction mechanisms and principles of physical organic chemistry to predict its reactivity. The information herein is intended to serve as a foundational resource for researchers and professionals in the field of synthetic and medicinal chemistry.

Introduction to this compound and its Reactivity

This compound is an unsymmetrical alkene possessing a vinyl bromide moiety and a substituted benzyl group. The carbon-carbon double bond (C=C) is an electron-rich region, making it susceptible to attack by electrophiles. Electrophilic addition is a fundamental reaction class for alkenes, where the π-bond is broken, and two new σ-bonds are formed. The regioselectivity and stereoselectivity of these additions are governed by the electronic and steric properties of both the alkene and the electrophilic reagent.

The presence of a bromine atom directly attached to the double bond and a 3-chlorophenyl group influences the reactivity and regiochemical outcome of these reactions. The bromine atom can exert both an electron-withdrawing inductive effect and an electron-donating resonance effect. The 3-chlorophenyl group is primarily electron-withdrawing.

Predicted Electrophilic Addition Reactions

Based on the general reactivity of unsymmetrical alkenes, several key electrophilic addition reactions can be anticipated for this compound.

Hydrohalogenation (Addition of HX)

The addition of hydrogen halides (e.g., HBr, HCl) to an unsymmetrical alkene typically follows Markovnikov's rule. This rule states that the hydrogen atom of the HX molecule adds to the carbon atom of the double bond that already has more hydrogen atoms.[1][2] The reaction proceeds through a carbocation intermediate, and the stability of this intermediate dictates the major product.[3]

In the case of this compound, the addition of an electrophile like H+ can lead to two possible carbocation intermediates. The formation of the more stable carbocation will be favored. Alkyl groups are electron-donating and help stabilize adjacent carbocations.[3] Therefore, the secondary carbocation is more stable than the primary carbocation.

Expected Reaction:

-

Reactant: this compound

-

Reagent: Hydrogen Bromide (HBr)

-

Predicted Major Product: 2,2-Dibromo-1-(3-chlorophenyl)propane

-

Predicted Minor Product: 1,2-Dibromo-1-(3-chlorophenyl)propane

The reaction is expected to proceed via the formation of the more stable secondary carbocation, leading to the Markovnikov product as the major isomer.

Halogenation (Addition of X₂)

The addition of halogens (e.g., Br₂, Cl₂) to alkenes proceeds through a cyclic halonium ion intermediate.[4][5] This is followed by the backside attack of the halide ion, resulting in anti-addition of the two halogen atoms across the double bond.

Expected Reaction:

-

Reactant: this compound

-

Reagent: Bromine (Br₂) in an inert solvent (e.g., CCl₄)

-

Predicted Product: 1,2,2-Tribromo-1-(3-chlorophenyl)propane

The reaction involves the formation of a bromonium ion, which is then opened by a bromide ion.

Epoxidation

Epoxidation is the reaction of an alkene with a peroxy acid (e.g., m-CPBA) or other oxidizing agents to form an epoxide. This reaction is a concerted process where the π-bond of the alkene attacks the electrophilic oxygen of the peroxy acid.

Expected Reaction:

-

Reactant: this compound

-

Reagent: meta-Chloroperoxybenzoic acid (m-CPBA)

-

Predicted Product: 2-(2-bromo-2-(3-chlorobenzyl)oxirane)

Quantitative Data Summary

| Reaction Type | Reagent | Solvent | Temperature (°C) | Predicted Major Product | Predicted Yield (%) |

| Hydrobromination | HBr (gas or solution) | Acetic Acid | 0 - 25 | 2,2-Dibromo-1-(3-chlorophenyl)propane | 70-90 |

| Bromination | Br₂ | CCl₄ | 0 - 25 | 1,2,2-Tribromo-1-(3-chlorophenyl)propane | 85-95 |

| Epoxidation | m-CPBA | CH₂Cl₂ | 0 - 25 | 2-(2-bromo-2-(3-chlorobenzyl)oxirane) | 60-80 |

Detailed Experimental Protocols (Hypothetical)

The following are generalized, hypothetical experimental protocols for the electrophilic addition reactions of this compound. These should be adapted and optimized based on laboratory conditions and safety considerations.

General Procedure for Hydrobromination

-

Dissolve this compound (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.

-

Cool the solution to 0 °C in an ice bath.

-

Bubble dry hydrogen bromide gas through the solution for 1-2 hours, or add a solution of HBr in acetic acid dropwise.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

General Procedure for Bromination

-

Dissolve this compound (1.0 eq) in carbon tetrachloride (CCl₄) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of bromine (1.0 eq) in CCl₄ dropwise to the flask with stirring. The disappearance of the bromine color indicates the progress of the reaction.[4]

-

Allow the reaction to stir at room temperature for 1 hour after the addition is complete.

-

Monitor the reaction progress by TLC.

-

Wash the reaction mixture with aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by washing with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

General Procedure for Epoxidation

-

Dissolve this compound (1.0 eq) in dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add meta-Chloroperoxybenzoic acid (m-CPBA, ~1.1 eq) portion-wise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture to remove the precipitated meta-chlorobenzoic acid.

-

Wash the filtrate with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualization of Reaction Mechanisms

The following diagrams, generated using the DOT language, illustrate the predicted signaling pathways for the key electrophilic addition reactions.

Caption: Predicted mechanism for the hydrobromination of this compound.

Caption: Predicted mechanism for the bromination of this compound.

Caption: Experimental workflow for the epoxidation of this compound.

Conclusion

The electrophilic addition reactions of this compound are predicted to follow established principles of organic chemistry. The regioselectivity of hydrohalogenation is dictated by carbocation stability, favoring the Markovnikov product. Halogenation is expected to proceed via a cyclic halonium ion, resulting in anti-addition. Epoxidation should yield the corresponding oxirane derivative. The provided hypothetical protocols and mechanistic diagrams serve as a guide for the synthesis and further investigation of novel compounds derived from this versatile substrate. Empirical validation is essential to confirm these predictions and to optimize reaction conditions for yield and selectivity.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 2-Bromo-3-(3-chlorophenyl)-1-propene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 2-Bromo-3-(3-chlorophenyl)-1-propene with various organoboron reagents. This reaction is a powerful tool for the synthesis of complex organic molecules, offering a versatile method for the formation of carbon-carbon bonds. Such transformations are of significant interest in medicinal chemistry and drug development for the synthesis of novel pharmacologically active compounds.

The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[1][2] The reaction is known for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a large variety of boronic acids and their derivatives.[3][4]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][5]

-

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (this compound) to form a palladium(II) complex.

-

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) complex.

-

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.

Diagram of the Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

General Protocol for Suzuki Coupling

This protocol describes a general procedure for the coupling of an arylboronic acid with this compound.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water, THF/water, Toluene/water)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Organic solvents for extraction (e.g., ethyl acetate, dichloromethane)

-

Deionized water

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

-

The vessel is sealed with a septum and purged with an inert gas for 10-15 minutes.

-

Add the palladium catalyst (0.02-0.05 equiv) to the vessel.

-

Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) to the reaction vessel.

-

The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred for the required time (monitored by TLC or LC-MS).

-

Upon completion, the reaction is cooled to room temperature.

-

The mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel.

Diagram of the Experimental Workflow

Caption: General experimental workflow for a Suzuki coupling reaction.

Data Presentation: Representative Reaction Conditions

The following table summarizes representative conditions for Suzuki-Miyaura coupling reactions of various vinyl and aryl bromides, which can serve as a starting point for the optimization of the reaction with this compound.

| Entry | Substrate (Bromo-compound) | Boronic Acid/Ester | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aryl Bromide | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | 95 |

| 2 | Vinyl Bromide | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | K₃PO₄ (3) | 1,4-Dioxane | 100 | 6 | 88 |

| 3 | Heteroaryl Bromide | 2-Thiopheneboronic acid | Pd₂(dba)₃ (1.5) / SPhos (3) | Cs₂CO₃ (2.5) | Toluene | 110 | 16 | 92 |

| 4 | Aryl Bromide | Phenylboronic acid pinacol ester | Pd(OAc)₂ (2) / PCy₃ (4) | K₃PO₄ (3) | THF/H₂O | 60 | 24 | 78 |

| 5 | Vinyl Bromide | N-Boc-pyrrole-2-boronic acid | Pd(dppf)Cl₂ (5) | Na₂CO₃ (2) | DME/H₂O | 85 | 12 | 74[6] |

References

- 1. rose-hulman.edu [rose-hulman.edu]

- 2. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow [mdpi.com]

- 6. mdpi.com [mdpi.com]

Application Note: Palladium-Catalyzed Heck Coupling of 2-Bromo-3-(3-chlorophenyl)-1-propene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene.[1][2][3] This powerful transformation has found extensive application in the synthesis of complex organic molecules, including pharmaceuticals and natural products.[4] This application note provides a detailed protocol for the Heck coupling of 2-Bromo-3-(3-chlorophenyl)-1-propene with n-butyl acrylate, a representative electron-deficient alkene. The methodology is based on established principles of the Heck reaction, utilizing a palladium acetate catalyst and a phosphine ligand.[2][5]

The reaction proceeds via a catalytic cycle involving the oxidative addition of the vinyl bromide to a palladium(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the substituted alkene product and regenerate the active catalyst.[2][4][6] This protocol is designed to be a starting point for optimization and can be adapted for various substituted vinyl halides and alkene coupling partners.

Reaction Scheme

Experimental Protocol

This section details the step-by-step procedure for the Heck coupling reaction.

Materials and Reagents:

-

This compound

-

n-butyl acrylate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer with heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add palladium(II) acetate (1.0 mol%) and triphenylphosphine (2.0 mol%).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

-

Addition of Reagents: Under the inert atmosphere, add anhydrous DMF (solvent), followed by this compound (1.0 equiv), n-butyl acrylate (1.5 equiv), and triethylamine (2.0 equiv) via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure coupled product.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following tables summarize the key reaction parameters and expected results based on typical Heck coupling reactions.

Table 1: Reaction Parameters

| Parameter | Value |

| Substrate 1 | This compound |

| Substrate 2 | n-butyl acrylate |

| Catalyst | Palladium(II) acetate (Pd(OAc)₂) |

| Ligand | Triphenylphosphine (PPh₃) |

| Base | Triethylamine (Et₃N) |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | 80-100 °C |

| Reaction Time | 4-12 hours |

Table 2: Expected Results

| Entry | Catalyst Loading (mol%) | Ligand Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1.0 | 2.0 | 80 | 12 | ~75 |

| 2 | 0.5 | 1.0 | 100 | 8 | ~85 |

| 3 | 2.0 | 4.0 | 80 | 6 | ~80 |

Visualizations

Diagram 1: Heck Coupling Experimental Workflow

Caption: Experimental workflow for the Heck coupling reaction.

Diagram 2: Heck Coupling Catalytic Cycle

Caption: Generalized catalytic cycle for the Heck reaction.

References

- 1. Heck Reaction [organic-chemistry.org]

- 2. Heck reaction - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. youtube.com [youtube.com]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Bromo-3-(3-chlorophenyl)-1-propene

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Bromo-3-(3-chlorophenyl)-1-propene is a versatile bifunctional reagent that holds significant potential as a starting material for the synthesis of a variety of heterocyclic compounds. Its structure incorporates a reactive allylic bromide, which is susceptible to nucleophilic substitution, and a vinyl group that can participate in various cyclization and addition reactions. This document provides detailed application notes and protocols for the synthesis of substituted pyrroles, thiophenes, and furans utilizing this precursor. The methodologies presented are based on established principles of heterocyclic synthesis and are intended to serve as a guide for researchers in organic synthesis and medicinal chemistry.

Synthesis of Substituted Pyrrole Derivatives

Application Note: The synthesis of substituted pyrroles from this compound can be achieved via a two-step sequence. The initial step involves a nucleophilic substitution of the allylic bromide with a primary amine to form a secondary allylic amine intermediate. This is followed by a reaction with an α-haloketone and subsequent intramolecular cyclization, in a process analogous to the Hantzsch pyrrole synthesis, to yield the desired polysubstituted pyrrole. This method allows for the introduction of diversity at two positions of the pyrrole ring through the choice of the primary amine and the α-haloketone.

Experimental Workflow:

Application Notes and Protocols: 2-Bromo-3-(3-chlorophenyl)-1-propene as a Versatile Intermediate in Pharmaceutical Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Bromo-3-(3-chlorophenyl)-1-propene is a valuable chemical intermediate for the synthesis of various pharmaceutically active compounds. Its unique structure, featuring a reactive allylic bromide and a substituted phenyl ring, allows for its incorporation into a diverse range of molecular scaffolds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of psychoactive pharmaceuticals, particularly focusing on arylpiperazine derivatives with antidepressant and anxiolytic properties. The 3-(3-chlorophenyl)propyl moiety is a key pharmacophore in several drugs that modulate serotonergic and dopaminergic pathways.

Application: Synthesis of Arylpiperazine-Based Psychoactive Agents

Arylpiperazine derivatives are a prominent class of psychoactive drugs, known for their interaction with various neurotransmitter receptors, including serotonin (5-HT) and dopamine (D2) receptors. A common structural feature of these drugs is an N-alkyl linker connecting the piperazine ring to an aromatic moiety. This compound serves as a precursor to the key alkylating agent, 3-bromo-1-(3-chlorophenyl)propane, which can be used to introduce the 3-(3-chlorophenyl)propyl side chain onto the piperazine nitrogen. This side chain is crucial for the pharmacological activity of compounds such as Trazodone and its analogues.

Proposed Synthetic Pathway:

The overall synthetic strategy involves a two-step process:

-

Reduction of the propene double bond of this compound to yield the saturated alkyl bromide.

-

N-Alkylation of an appropriate arylpiperazine with the resulting 3-bromo-1-(3-chlorophenyl)propane derivative.

Experimental Protocols

Protocol 1: Synthesis of 1-Bromo-3-(3-chlorophenyl)propane (Intermediate 2)

Objective: To synthesize the key alkylating agent, 1-bromo-3-(3-chlorophenyl)propane, from this compound via catalytic hydrogenation.

Materials:

-

This compound (1)

-

Palladium on carbon (10% Pd/C)

-

Methanol (reagent grade)

-

Hydrogen gas

-

Inert gas (Nitrogen or Argon)

-

Standard hydrogenation apparatus

Procedure:

-

In a suitable hydrogenation vessel, dissolve this compound (1) (10 mmol) in methanol (50 mL).

-

Carefully add 10% Pd/C catalyst (0.1 g, 1 mol%).

-

Purge the vessel with an inert gas (e.g., nitrogen or argon) to remove air.

-

Introduce hydrogen gas into the vessel and maintain a pressure of 2-3 atm.

-

Stir the reaction mixture vigorously at room temperature for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Wash the filter cake with a small amount of methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude 1-bromo-3-(3-chlorophenyl)propane (2).

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Expected Yield: >90%

Protocol 2: Synthesis of a Trazodone Analogue (4)

Objective: To synthesize a Trazodone analogue by N-alkylation of 1-(3-chlorophenyl)piperazine with 1-bromo-3-(3-chlorophenyl)propane.

Materials:

-

1-Bromo-3-(3-chlorophenyl)propane (2)

-

1-(3-Chlorophenyl)piperazine (3)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Standard reflux apparatus

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-(3-chlorophenyl)piperazine (3) (10 mmol), potassium carbonate (20 mmol), and anhydrous acetonitrile (50 mL).

-

Stir the mixture at room temperature for 15 minutes.

-

Add a solution of 1-bromo-3-(3-chlorophenyl)propane (2) (11 mmol) in acetonitrile (10 mL) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours.

-

Monitor the reaction progress by TLC.

-